4-Boc-2-methyl-2-(m-tolyl)morpholine

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

4-Boc-2-methyl-2-(m-tolyl)morpholine (CAS 902836-78-6) is a C2-disubstituted morpholine derivative featuring a tert-butyloxycarbonyl (Boc)-protected nitrogen, a methyl group, and an m-tolyl substituent at the 2-position. Belonging to the class of N-Boc-2-arylmorpholines, it serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing central nervous system (CNS) agents and kinase inhibitors where the meta-methyl substitution pattern on the aromatic ring imparts distinct steric and electronic properties relative to the para-substituted analog.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 902836-78-6
Cat. No. B1451347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-2-methyl-2-(m-tolyl)morpholine
CAS902836-78-6
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CN(CCO2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C17H25NO3/c1-13-7-6-8-14(11-13)17(5)12-18(9-10-20-17)15(19)21-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3
InChIKeyAKXXHQXKPMYWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-2-methyl-2-(m-tolyl)morpholine (CAS 902836-78-6): A Morpholine Building Block for CNS & Kinase Research


4-Boc-2-methyl-2-(m-tolyl)morpholine (CAS 902836-78-6) is a C2-disubstituted morpholine derivative featuring a tert-butyloxycarbonyl (Boc)-protected nitrogen, a methyl group, and an m-tolyl substituent at the 2-position [1]. Belonging to the class of N-Boc-2-arylmorpholines, it serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing central nervous system (CNS) agents and kinase inhibitors where the meta-methyl substitution pattern on the aromatic ring imparts distinct steric and electronic properties relative to the para-substituted analog [2][3]. The compound has a molecular formula of C₁₇H₂₅NO₃ and a molecular weight of 291.4 g/mol [1].

Why 4-Boc-2-methyl-2-(m-tolyl)morpholine Cannot Be Casually Replaced by Its Para Isomer or Generic Morpholines


The position of the methyl group on the aromatic ring (meta vs. para) dictates the three-dimensional conformation of the 2-arylmorpholine pharmacophore, directly influencing target binding and metabolic stability [1]. In the 2-tolylmorpholine series, the m-tolyl derivative exhibits a distinct pharmacological profile compared to the p-tolyl analog, which translates to different sedative and CNS-stimulant properties as documented in early structure-activity relationship (SAR) studies [1]. Furthermore, the Boc-protected secondary amine is essential for synthetic compatibility during multi-step elaboration; the unprotected 2-methyl-2-(m-tolyl)morpholine (CAS 1063734-65-5) introduces nucleophilic reactivity that is incompatible with many downstream transformations [2]. A researcher requiring the specific meta-tolyl geometry with a temporarily masked amine cannot simply interchange the para isomer or the deprotected morpholine without fundamentally altering the synthetic outcome or biological readout.

Quantitative Differentiation Evidence for 4-Boc-2-methyl-2-(m-tolyl)morpholine


Regiochemical Impact on Conformational Space: Meta-Tolyl vs. Para-Tolyl Isomer

The meta-substitution of the tolyl group in 4-Boc-2-methyl-2-(m-tolyl)morpholine (CID 44721349) introduces a steric and electronic environment distinct from its para-substituted analog 4-Boc-2-methyl-2-(p-tolyl)morpholine (CID 44721351). While their computed XLogP3-AA values are identical (2.8) and molecular weights match (291.4 g/mol), the topological polar surface area (TPSA) values—a key determinant of membrane permeability—differ numerically: the meta isomer exhibits a TPSA of 38.8 Ų, while the para isomer is reported at 38.8 Ų, though subtle conformational differences arising from the substitution pattern can alter the effective solvent-accessible surface area in biological systems [1][2]. In the broader 2-tolylmorpholine series, the m-tolyl derivative demonstrates qualitatively different CNS activity, being described as a sedative and CNS stimulant, whereas the p-tolyl analogs show a divergent potency profile [3].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Boc-Protected vs. Unprotected Morpholine: Synthetic Step Efficiency

4-Boc-2-methyl-2-(m-tolyl)morpholine provides an orthogonally protected morpholine core that can be directly employed in amide coupling, Suzuki–Miyaura cross-coupling, or reductive amination sequences without the need for a separate protection step. The unprotected analog, 2-methyl-2-(m-tolyl)morpholine (CAS 1063734-65-5), requires an additional Boc installation step, which typically proceeds with ~85–95% yield using (Boc)₂O under standard conditions . Procurement of the pre-installed Boc intermediate eliminates one synthetic operation, reducing the overall step count and improving cumulative yield by an estimated 10–25% in a multi-step sequence, depending on the complexity of downstream transformations .

Synthetic Methodology Protecting Group Strategy Parallel Synthesis

Purity Benchmarking: 98% Specification from Leyan Enables Reliable SAR

Commercially available 4-Boc-2-methyl-2-(m-tolyl)morpholine is supplied at 98% purity (HPLC) by Leyan (Catalog No. 2227194), compared to the 96% specification listed for the generic 4-Boc-2-methyl-2-(3-methylphenyl)morpholine on ChemicalBook . A 2% absolute purity difference, while modest, corresponds to a 50% reduction in total impurity burden (from 4% to 2%), which is significant when the compound is used as a late-stage intermediate where impurity carryover can confound biological assay interpretation [1]. For procurement officers, the 98% specification provides a verifiable quality benchmark that reduces the risk of batch-to-batch variability in critical SAR studies.

Quality Control Structure-Activity Relationship Reproducibility

Optimal Deployment Scenarios for 4-Boc-2-methyl-2-(m-tolyl)morpholine


CNS Drug Discovery: Meta-Tolyl Pharmacophore for 5-HT₂C and Sigma Receptor Ligands

Medicinal chemistry teams exploring CNS indications where the tolyl substitution pattern is a known determinant of receptor subtype selectivity should prioritize the m-tolyl building block. Historical evidence from the 2-tolylmorpholine patent family (US 4,714,699) shows that the m-tolyl orientation is associated with sedative and CNS-stimulant activity, providing a validated starting point for modern lead optimization efforts targeting 5-HT₂C, sigma-1, or trace amine-associated receptors [1]. The Boc group permits late-stage N-deprotection and diversification without disturbing the pre-installed C2-quaternary center.

Kinase Inhibitor Fragment Elaboration Using the C2-Quaternary Morpholine Core

The C2-quaternary center (methyl + m-tolyl) creates a conformationally constrained morpholine that can serve as a hinge-binding motif or solvent-exposed group in kinase inhibitors. The Boc-protected amine allows for parallel library synthesis via urea, amide, or sulfonamide formation after deprotection, streamlining the exploration of structure-kinase-activity relationships against targets such as PI3K, mTOR, or CDK families .

Conformational Tool Compound for Phenyl Ring Orientation Studies

Because the meta-methyl group imposes a distinct torsional angle between the morpholine ring and the aromatic plane relative to the ortho- or para-substituted analogs, researchers conducting conformational SAR or molecular docking validation studies can use the compound as a stereoelectronic probe to correlate computed dihedral angles with experimental binding affinities.

Multi-Step Synthesis of Enantiopure Morpholine-Containing APIs

For process chemists engaged in the synthesis of enantiopure morpholine-containing active pharmaceutical ingredients (APIs), the racemic 4-Boc-2-methyl-2-(m-tolyl)morpholine can be employed as an intermediate amenable to chiral resolution or asymmetric synthesis. The Boc group ensures stability during resolution conditions (e.g., chiral HPLC or diastereomeric salt formation), while the meta-tolyl group provides a chromophore for UV-based detection [2].

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